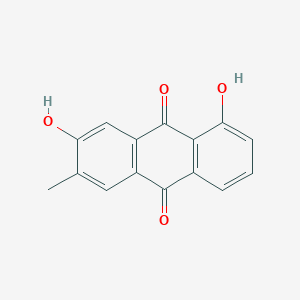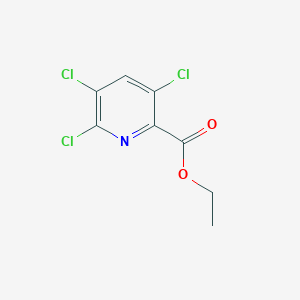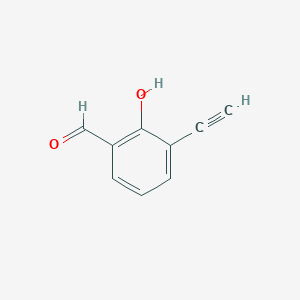
3-Ethynyl-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H6O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a hydroxyl group at the second position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is often achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 3-Ethynyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Ethynyl-2-hydroxybenzoic acid.
Reduction: 3-Ethynyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Ethynyl-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and heterocycles. It serves as a precursor for the synthesis of various ligands and catalysts.
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in the synthesis of bioactive molecules that may have therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and advanced materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Ethynyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
2-Hydroxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3-Ethynylbenzaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
4-Ethynyl-2-hydroxybenzaldehyde: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Ethynyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H6O2 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
3-ethynyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-10)9(7)11/h1,3-6,11H |
InChIキー |
MUSUTULNHWTBHT-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
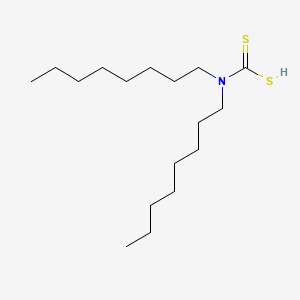
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
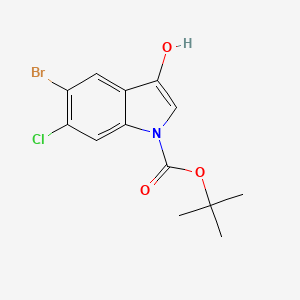
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
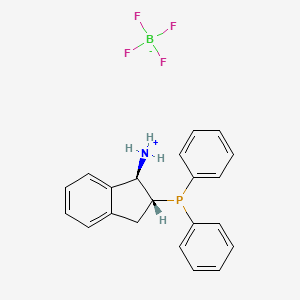
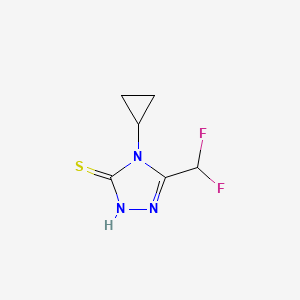
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)

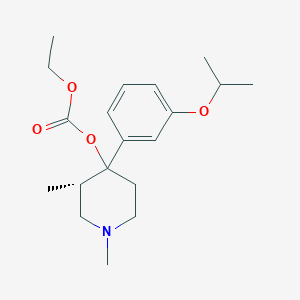
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
